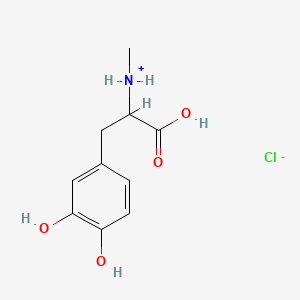
Alanine, 3-(3,4-dihydroxyphenyl)-N-methyl-, hydrochloride, L-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Alanine, 3-(3,4-dihydroxyphenyl)-N-methyl-, hydrochloride, L- is a compound known for its significant role in various biochemical processes. It is commonly referred to as L-DOPA or Levodopa, a precursor to the neurotransmitter dopamine. This compound is widely used in the treatment of Parkinson’s disease due to its ability to cross the blood-brain barrier and convert into dopamine, thereby replenishing the depleted levels of this neurotransmitter in patients.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Alanine, 3-(3,4-dihydroxyphenyl)-N-methyl-, hydrochloride, L- typically involves the hydroxylation of L-tyrosine. The process can be carried out using tyrosine hydroxylase, an enzyme that catalyzes the conversion of L-tyrosine to L-DOPA. The reaction conditions generally require a controlled environment with specific pH and temperature to ensure optimal enzyme activity .
Industrial Production Methods
Industrial production of L-DOPA often involves microbial fermentation using genetically engineered strains of bacteria or yeast that express tyrosine hydroxylase. This method is preferred due to its cost-effectiveness and scalability. The fermentation process is followed by purification steps to isolate the desired compound .
Analyse Des Réactions Chimiques
Types of Reactions
Alanine, 3-(3,4-dihydroxyphenyl)-N-methyl-, hydrochloride, L- undergoes several types of chemical reactions, including:
Oxidation: L-DOPA can be oxidized to form dopachrome, which further polymerizes to melanin.
Reduction: It can be reduced to dopamine by the enzyme DOPA decarboxylase.
Substitution: Various substitutions can occur on the aromatic ring, leading to different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: DOPA decarboxylase is the primary enzyme used for the reduction of L-DOPA to dopamine.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like halogens and nitrating agents.
Major Products Formed
Dopamine: Formed by the reduction of L-DOPA.
Melanin: Formed through the oxidation and subsequent polymerization of L-DOPA.
Applications De Recherche Scientifique
Alanine, 3-(3,4-dihydroxyphenyl)-N-methyl-, hydrochloride, L- has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various catecholamines.
Biology: Studied for its role in neurotransmitter synthesis and its effects on the nervous system.
Medicine: Primarily used in the treatment of Parkinson’s disease and other dopamine-deficient conditions.
Industry: Employed in the production of melanin for cosmetic and pharmaceutical applications.
Mécanisme D'action
The primary mechanism of action of Alanine, 3-(3,4-dihydroxyphenyl)-N-methyl-, hydrochloride, L- involves its conversion to dopamine by the enzyme DOPA decarboxylase. This conversion occurs in the brain, where dopamine acts as a neurotransmitter, facilitating communication between neurons. The increased levels of dopamine help alleviate the symptoms of Parkinson’s disease by compensating for the loss of dopaminergic neurons .
Comparaison Avec Des Composés Similaires
Similar Compounds
L-Tyrosine: A precursor to L-DOPA.
Dopamine: The direct product of L-DOPA decarboxylation.
Norepinephrine and Epinephrine: Further derivatives of dopamine.
Uniqueness
Alanine, 3-(3,4-dihydroxyphenyl)-N-methyl-, hydrochloride, L- is unique due to its ability to cross the blood-brain barrier and its direct role in dopamine synthesis. Unlike dopamine, which cannot cross the blood-brain barrier, L-DOPA serves as an effective treatment for neurological conditions by increasing dopamine levels in the brain .
Propriétés
Numéro CAS |
51912-15-3 |
|---|---|
Formule moléculaire |
C10H14ClNO4 |
Poids moléculaire |
247.67 g/mol |
Nom IUPAC |
[1-carboxy-2-(3,4-dihydroxyphenyl)ethyl]-methylazanium;chloride |
InChI |
InChI=1S/C10H13NO4.ClH/c1-11-7(10(14)15)4-6-2-3-8(12)9(13)5-6;/h2-3,5,7,11-13H,4H2,1H3,(H,14,15);1H |
Clé InChI |
WUBSGPKNROVQMZ-UHFFFAOYSA-N |
SMILES canonique |
C[NH2+]C(CC1=CC(=C(C=C1)O)O)C(=O)O.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


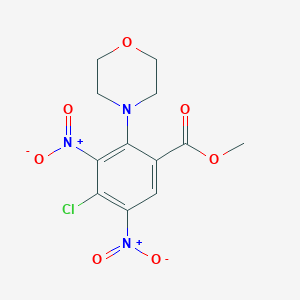

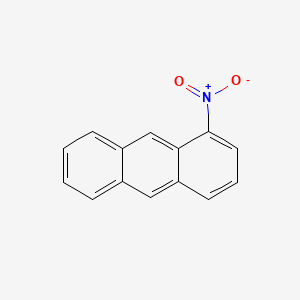
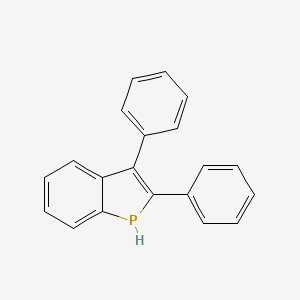
![5-Chloro-2-[(2-methyl-1H-imidazol-1-yl)methyl]aniline](/img/structure/B14175313.png)
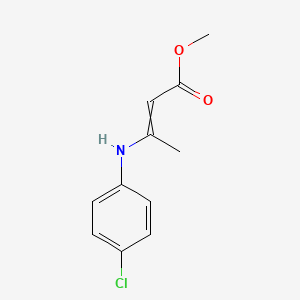
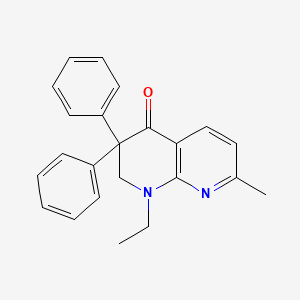
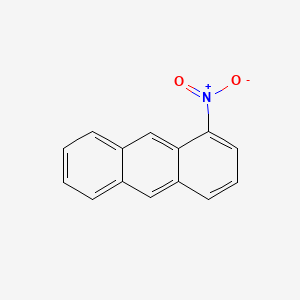
![2-{(2R)-2-[(Prop-2-en-1-yl)amino]pent-4-en-2-yl}phenol](/img/structure/B14175331.png)
![[1,1'-Biphenyl]-4-sulfonamide, N-(cyanomethyl)-](/img/structure/B14175332.png)
![N~1~-Methyl-N~1~,N~3~-bis[(1R)-1-phenylethyl]propane-1,3-diamine](/img/structure/B14175345.png)
![3-Hydroxy-5-{[(2S)-1-hydroxypropan-2-yl]oxy}-N-(1,3-thiazol-2-yl)benzamide](/img/structure/B14175350.png)

![1-[1-Benzyl-4-(benzyloxy)-1H-pyrrol-2-yl]pent-4-en-1-one](/img/structure/B14175363.png)
